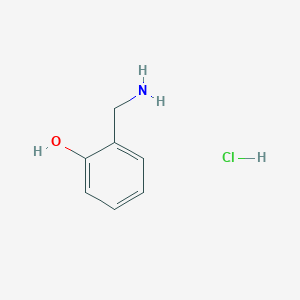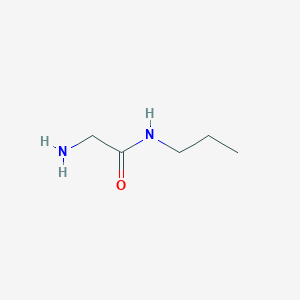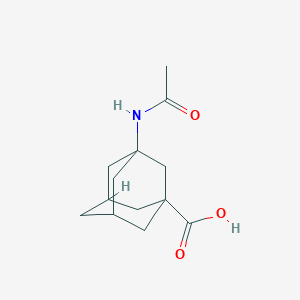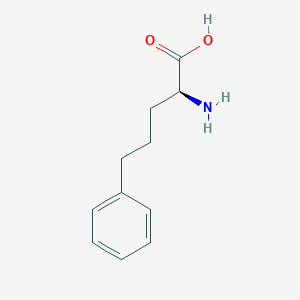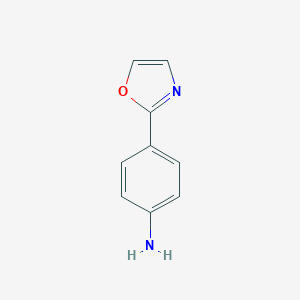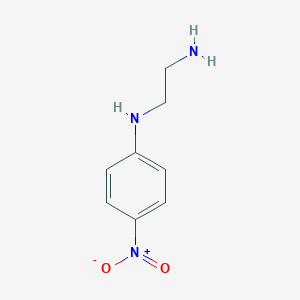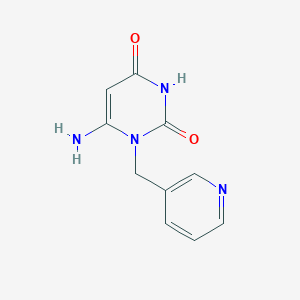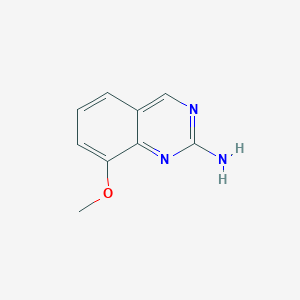
2-Amino-8-methoxyquinazoline
Overview
Description
2-Amino-8-methoxyquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H9N3O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group at the 2-position and a methoxy group at the 8-position of the quinazoline ring.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 , an enzyme involved in drug metabolism and bioactivation .
Molecular Mechanism
Given its known inhibition of CYP1A2 , it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity.
Temporal Effects in Laboratory Settings
It is known that the compound has a high GI absorption and is BBB permeant , suggesting that it may have a rapid onset of action.
Metabolic Pathways
Given its known inhibition of CYP1A2 , it is likely that this compound is involved in the metabolism of drugs and other xenobiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-methoxyquinazoline typically involves the reaction of 2-chloro-8-methoxyquinazoline with ammonia or an amine under suitable conditions. One common method is the Chichibabin reaction, where the 2-chloro derivative is treated with ammonia in the presence of a catalyst such as copper or iron salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or sulfuryl chloride (SO2Cl2) can be used to replace the amino or methoxy groups with halogens.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .
Scientific Research Applications
2-Amino-8-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
- 2-Aminoquinazoline
- 8-Methoxyquinazoline
- 2-Methyl-8-methoxyquinazoline
Comparison: 2-Amino-8-methoxyquinazoline is unique due to the presence of both an amino group and a methoxy group on the quinazoline ring. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds. For instance, the methoxy group can enhance the compound’s solubility and bioavailability, while the amino group can participate in hydrogen bonding and other interactions .
Properties
IUPAC Name |
8-methoxyquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZMAAQLRLRCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587793 | |
| Record name | 8-Methoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-15-6 | |
| Record name | 8-Methoxy-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


